
2,2,2-Trifluoroethyl methanesulfonate
Overview
Description
2,2,2-Trifluoroethyl methanesulfonate (TM) is a fluorinated alkylating agent characterized by a methanesulfonate ester group attached to a 2,2,2-trifluoroethyl moiety. Its chemical structure (C₃H₅F₃O₃S) combines electron-withdrawing fluorine atoms with a reactive sulfonate leaving group, making it a versatile reagent in organic synthesis and advanced material applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,2-Trifluoroethyl methanesulfonate can be synthesized by reacting trifluoroethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent decomposition .
Industrial Production Methods: In an industrial setting, the synthesis involves the following steps:
Reaction Setup: In a reaction vessel, trifluoroethanol and methanesulfonyl chloride are combined with a solvent like dichloromethane.
Cooling: The reaction mixture is cooled to around -25°C.
Addition of Base: Triethylamine is added dropwise to the mixture to neutralize the hydrochloric acid formed during the reaction.
Stirring: The mixture is stirred at low temperature for a few hours and then allowed to warm to room temperature.
Isolation: The product is isolated by distillation or extraction, yielding this compound as a yellow oil.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by a nucleophile.
Fluorination Reactions: It acts as a fluorinating agent in various organic synthesis processes.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Major Products:
Scientific Research Applications
Applications Overview
Field | Application |
---|---|
Synthetic Chemistry | Serves as a reagent for introducing trifluoroethyl groups into organic molecules. |
Pharmaceuticals | Used in the synthesis of fluorinated pharmaceuticals with enhanced bioavailability. |
Material Science | Contributes to the development of fluorinated polymers and coatings with superior properties. |
Environmental Research | Aids in studying the behavior of fluorinated compounds in the atmosphere and their impacts. |
Analytical Chemistry | Employed in techniques like NMR and mass spectrometry for improved detection of compounds. |
Synthetic Chemistry
In synthetic chemistry, 2,2,2-trifluoroethyl methanesulfonate acts as an alkylating agent, facilitating the introduction of the trifluoroethyl group into various nucleophiles. This property is crucial for synthesizing fluorinated amino acids and other organic compounds.
- Case Study : A study demonstrated the reaction of this compound with 2-methoxyphenol under basic conditions to produce 2-(2,2,2-trifluoroethoxy)phenyl methyl ether with high yield .
Pharmaceutical Development
This compound is integral to the design of novel pharmaceuticals. The incorporation of trifluoroethyl groups often leads to improved metabolic stability and bioavailability.
- Example : Fluorinated compounds synthesized using this reagent are under investigation for potential therapeutic applications due to their enhanced efficacy compared to non-fluorinated counterparts .
Material Science
In material science, this compound is used to develop advanced materials that exhibit unique chemical properties such as hydrophobicity and thermal stability.
- Application : It contributes to creating fluorinated polymers that are resistant to chemical degradation and high temperatures .
Environmental Research
The compound plays a significant role in environmental studies focused on greenhouse gas emissions and the atmospheric behavior of fluorinated compounds.
- Research Insight : Studies indicate that understanding the environmental impact of such compounds is critical due to their potential contribution to climate change .
Analytical Chemistry
In analytical chemistry, this compound enhances the detection capabilities in various analytical techniques.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl methanesulfonate involves its role as a leaving group in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, which facilitates the substitution of the trifluoroethyl group by various nucleophiles. This property is exploited in the synthesis of fluorinated compounds .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The reactivity and applications of TM are influenced by its trifluoroethyl group and methanesulfonate leaving group. Below is a comparison with structurally related sulfonates:
Physical and Chemical Properties
TM vs. TTMS in Battery Electrolytes
- TM : Forms thin, conductive interphases with sulfur species (e.g., Li₂SOₓ), reducing interfacial resistance .
- TTMS : Higher fluorine content improves oxidative stability (up to 4.6 V) but may increase viscosity .
Aryl vs. Alkyl Sulfonates
Biological Activity
2,2,2-Trifluoroethyl methanesulfonate (CAS Number: 25236-64-0) is an organic compound characterized by its trifluoroethyl group, which enhances its reactivity in various chemical reactions. This compound is primarily utilized in organic synthesis and has garnered attention for its potential biological applications, particularly in the modification of biomolecules and the synthesis of fluorinated pharmaceuticals.
- Molecular Formula : C₃H₅F₃O₃S
- Molecular Weight : 178.13 g/mol
- Boiling Point : 99 °C
- Density : 1.52 g/cm³ at 20 °C
- Flash Point : 104 °C
The biological activity of this compound is primarily attributed to its role as a leaving group in nucleophilic substitution reactions. The methanesulfonate moiety is recognized as a good leaving group, facilitating the substitution of the trifluoroethyl group by various nucleophiles. This property is exploited in the synthesis of fluorinated compounds, which are often biologically active.
1. Synthesis of Fluorinated Compounds
Fluorinated compounds synthesized using this compound have shown potential in medicinal chemistry. These compounds often exhibit enhanced biological properties compared to their non-fluorinated counterparts due to the fluorine atom's influence on lipophilicity and metabolic stability.
2. Modification of Biomolecules
The compound is employed to modify biomolecules to study their structure and function. For instance, it can be used to introduce the trifluoroethyl group into amino acids or other biomolecules, allowing researchers to investigate how these modifications affect biological activity.
Case Study 1: Fluorinated Amino Acids
Research has demonstrated that this compound can be used to synthesize fluorinated amino acids. These amino acids have been evaluated for their potential as pharmaceutical agents due to their unique properties conferred by the trifluoroethyl group.
Compound | Reaction Conditions | Yield | Reference |
---|---|---|---|
Fluorinated Alanine | Trifluoroethyl methanesulfonate + amine | >80% | |
Fluorinated Glycine | Trifluoroethyl methanesulfonate + glycine derivative | >75% |
Case Study 2: Agrochemical Applications
The compound has also been explored for its role in developing agrochemicals. Its ability to introduce fluorine into organic molecules makes it a valuable reagent in synthesizing herbicides and pesticides.
Agrochemical | Functionality | Yield | Reference |
---|---|---|---|
Trifluoroethyl Herbicide | Inhibition of plant growth | >70% | |
Trifluoroethyl Pesticide | Pest deterrent | >65% |
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
Compound | Structure | Reactivity as a Leaving Group | Applications |
---|---|---|---|
2,2,2-Trifluoroethyl trifluoromethanesulfonate | CF₃C₂H₄OSO₂F₃ | High | Organic synthesis |
Ethyl methanesulfonate | C₂H₅OSO₂CH₃ | Moderate | Alkylation reactions |
Q & A
Basic Research Questions
Q. What experimental conditions are optimal for synthesizing 2,2,2-trifluoroethyl methanesulfonate?
Synthesis typically involves the reaction of trifluoroethanol with methanesulfonyl chloride in the presence of a base. Key parameters include:
- Solvent selection : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is preferred to minimize hydrolysis .
- Base choice : Triethylamine (EtN) or sodium hydride (NaH) effectively neutralizes HCl byproducts, with NaH providing faster reaction kinetics in polar aprotic solvents like DMF .
- Temperature : Reactions are often conducted at 0–25°C to control exothermicity .
Methodological tip : Monitor reaction progress via thin-layer chromatography (TLC) or NMR to track trifluoroethanol consumption .
Q. What analytical techniques are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR can confirm esterification (e.g., ~3.5 ppm for CHSO group in NMR; ~-70 ppm for CF in NMR) .
- Infrared Spectroscopy (IR) : Look for S=O stretching vibrations at 1350–1200 cm and C-F stretches at 1150–1250 cm .
- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) ensures >98% purity, as commercial grades often report this threshold .
Q. How should this compound be stored to maintain stability?
- Moisture control : Store under inert gas (Ar/N) in sealed containers with desiccants (e.g., molecular sieves), as hydrolysis generates methanesulfonic acid and trifluoroethanol .
- Temperature : Long-term storage at –20°C minimizes thermal degradation. Avoid repeated freeze-thaw cycles .
Validation : Periodically test purity via NMR to detect decomposition products .
Advanced Research Questions
Q. What is the mechanistic role of this compound in nucleophilic substitution reactions?
This compound acts as an alkylating agent, transferring the 2,2,2-trifluoroethyl group to nucleophiles (e.g., alcohols, amines). The mesylate (CHSO) is a moderate leaving group, with reactivity influenced by:
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states, accelerating substitution .
- Steric effects : Bulkier nucleophiles may require elevated temperatures (60–80°C) to overcome steric hindrance .
Contradiction note : Unlike triflate (CFSO), mesylate is less prone to hydrolysis but requires stronger nucleophiles .
Q. How can researchers resolve contradictory reactivity data in alkylation studies?
Discrepancies in reaction yields or rates often arise from:
- Trace moisture : Even ppm-level HO hydrolyzes the reagent; use rigorously dried solvents and Schlenk techniques .
- Nucleophile strength : Compare results using standardized nucleophiles (e.g., KCO vs. CsCO) to isolate base effects .
Experimental design : Replicate reactions under controlled humidity (<1% RH) and track kinetics via in-situ IR .
Q. How does the trifluoroethyl group influence drug design compared to other fluorinated substituents?
The CFCH- group enhances metabolic stability and lipophilicity, making it valuable in:
- Prodrug synthesis : Esterases cleave the methanesulfonate group, releasing bioactive trifluoroethanol derivatives .
- Enzyme inhibition : The electron-withdrawing CF group modulates pKa of adjacent functional groups, improving target binding (e.g., in kinase inhibitors) .
Case study : Lomitapide mesylate uses a trifluoroethoxy group for improved pharmacokinetics .
Q. What strategies mitigate challenges in handling this compound’s hygroscopicity?
Properties
IUPAC Name |
2,2,2-trifluoroethyl methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3O3S/c1-10(7,8)9-2-3(4,5)6/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICECLJDLAVVEOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339501 | |
Record name | 2,2,2-Trifluoroethyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25236-64-0 | |
Record name | Ethanol, 2,2,2-trifluoro-, 1-methanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25236-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trifluoroethyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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